ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
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Overview
Description
Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a complex organic compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a hepta-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate typically involves multi-step organic reactions. The process begins with the preparation of the hepta-dienoate backbone, followed by the introduction of the aminophenyl and hydroxy groups. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The aminophenyl group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its aminophenyl group can interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The hydroxy group can also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminophenyl derivatives and hydroxy-substituted hepta-dienoates. Examples include:
- Ethyl (2E,4E,6R,7R)-7-(4-hydroxyphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
- Ethyl (2E,4E,6R,7R)-7-(4-methylphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
Uniqueness
Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is unique due to the presence of both the aminophenyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C17H23NO3/c1-4-21-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(18)9-7-14/h5-11,13,17,20H,4,18H2,1-3H3 |
InChI Key |
MGTBHZGFBVXZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N)O)C |
Origin of Product |
United States |
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